Triisopropylsilanethiol

説明

Triisopropylsilanethiol is an organosilicon compound. It is a convenient synthetic equivalent of H2S for the synthesis of alkanethiols and unsymmetrical dialkyl sulfides .

Synthesis Analysis

Triisopropylsilanethiol is used as a polarity-reversal catalyst in radical reactions . It is also used as a ligand in the Ziegler-Natta polymerization of ethylene .

Molecular Structure Analysis

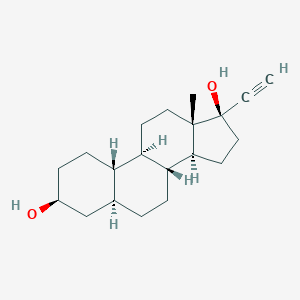

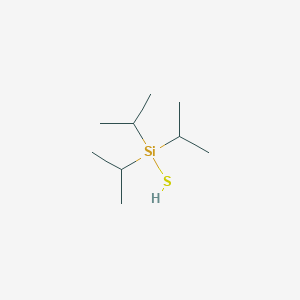

The molecular formula of Triisopropylsilanethiol is C9H22SSi . The InChI string is InChI=1S/C9H22SSi/c1-7(2)11(10,8(3)4)9(5)6/h7-10H,1-6H3 and the InChIKey is CPKHFNMJTBLKLK-UHFFFAOYSA-N .

Chemical Reactions Analysis

Triisopropylsilanethiol is used as a polarity-reversal catalyst in radical reactions . It is also used as a ligand in the Ziegler-Natta polymerization of ethylene .

Physical And Chemical Properties Analysis

Triisopropylsilanethiol has a boiling point of 70-75 °C (2 mmHg) and a density of 0.887 g/mL at 25 °C . It is soluble in most organic solvents .

科学的研究の応用

Synthesis of Unsymmetrical Dialkyl Sulfides

TIPS-SH is an effective alternative to hydrogen sulfide (H2S) for the preparation of unsymmetrical dialkyl sulfides . These compounds are valuable in various chemical syntheses and have applications ranging from pharmaceuticals to materials science. The use of TIPS-SH allows for a safer and more convenient method to synthesize these sulfides compared to the traditional use of toxic H2S gas.

Production of Alkanethiols

Alkanethiols are important in the creation of self-assembled monolayers on gold surfaces, which have applications in nanotechnology and sensor development . TIPS-SH provides a straightforward route to alkanethiols, facilitating the development of these surface coatings with potential uses in electronic devices and diagnostic tools.

Polarity Reversal Catalysis in Radical Reactions

In radical chemistry, TIPS-SH can act as a polarity reversal catalyst . This application is crucial in synthetic strategies where the control of electron flow is necessary to achieve the desired chemical transformations. It opens up new pathways for creating complex molecules with high precision.

Ligand in Ziegler-Natta Polymerization

TIPS-SH serves as a ligand in the Ziegler-Natta polymerization of ethylene . This process is fundamental in the production of polyethylene, one of the most common plastics used today. The role of TIPS-SH in this polymerization process helps control the molecular weight distribution and stereochemistry of the resulting polymer.

Deuteration of Silanes

TIPS-SH is involved in the visible-light-mediated deuteration of silanes using deuterium oxide (D2O) . Deuterated compounds are essential in medicinal research as diagnostic tools and mechanistic probes in chemistry. The method using TIPS-SH is metal-free and utilizes D2O, an inexpensive and readily available deuterium source, making it an attractive approach for the synthesis of isotopically labeled compounds.

Preparation of 9-BBN-Derived Alkyl and Aryl Boranes

9-BBN-derived alkyl and aryl boranes are important intermediates in organic synthesis. TIPS-SH is used as a reagent in their preparation . These boranes are utilized in various chemical reactions, including hydroboration, which is a key step in the synthesis of alcohols and amines from alkenes and alkynes.

作用機序

Target of Action

Triisopropylsilanethiol (TIPS-SH) is an organosilicon compound . It primarily targets the synthesis of unsymmetrical dialkyl sulfides and alkanethiols . It also serves as a ligand in the Ziegler-Natta polymerization of ethylene .

Mode of Action

TIPS-SH acts as a synthetic equivalent of hydrogen sulfide (H2S) in the preparation of unsymmetrical dialkyl sulfides and alkanethiols . It interacts with its targets by serving as a polarity reversal catalyst during radical reactions .

Biochemical Pathways

It is known to influence the synthesis of unsymmetrical dialkyl sulfides and alkanethiols . It also plays a role in the Ziegler-Natta polymerization of ethylene .

Pharmacokinetics

Its physical properties such as boiling point (70-75 °c/2 mmhg), density (0887 g/mL at 25 °C), and refractive index (n20/D 1479) are known . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of TIPS-SH’s action primarily involve the synthesis of unsymmetrical dialkyl sulfides and alkanethiols . It also influences the Ziegler-Natta polymerization of ethylene .

Action Environment

Its physical properties such as boiling point, density, and refractive index suggest that it may be influenced by temperature and pressure .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tri(propan-2-yl)-sulfanylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22SSi/c1-7(2)11(10,8(3)4)9(5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKHFNMJTBLKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392455 | |

| Record name | Triisopropylsilanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triisopropylsilanethiol | |

CAS RN |

156275-96-6 | |

| Record name | Triisopropylsilanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tris(propan-2-yl)silanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What makes Triisopropylsilanethiol effective in radical-chain reactions?

A1: Triisopropylsilanethiol acts as a potent hydrogen atom transfer (HAT) catalyst in radical-chain reactions. This capability stems from the relatively weak S-H bond, making it an efficient donor of hydrogen radicals. [, , , ] For example, it facilitates the formation of benzylic radicals for subsequent carboxylation with CO2. []

Q2: How does Triisopropylsilanethiol contribute to the end-functionalization of polymers?

A2: Triisopropylsilanethiol enables the controlled introduction of thiol (SH) groups at the terminal ends of polymers. [] This is particularly valuable in modifying regioregular poly(3-hexylthiophene-2,5-diyl)s (rr-P3HTs), paving the way for further functionalization and material engineering. []

Q3: Can you provide examples of Triisopropylsilanethiol's role in synthesizing specific compounds?

A3: Triisopropylsilanethiol is instrumental in several synthetic transformations.

- Thiols and Sulfides: It serves as a precursor for a range of thiols, unsymmetrical sulfides, and thioacetals. [, ]

- Protected Mercaptans: It enables the regio- and stereospecific synthesis of (O-TIPS)-protected 2-hydroxyalkylmercaptans from epoxides. [, , ]

Q4: How does the structure of a substrate influence its reactivity with Triisopropylsilanethiol in radical reactions?

A4: Research on bicyclic benzylidene acetals derived from 1,3-diols shows that the regioselectivity of their reaction with Triisopropylsilanethiol is significantly affected by the stereochemistry (cis or trans) of the ring junction. [] This difference is attributed to factors like thermodynamic driving force, charge-transfer stabilization of the transition state, and the degree of umbrella angle strain at the emerging radical center during the reaction. []

Q5: Are there any studies exploring the computational aspects of Triisopropylsilanethiol's reactivity?

A5: Yes, density functional theory calculations have been employed to investigate the mechanism of β-scission in reactions involving Triisopropylsilanethiol. [] These computations suggest that the reaction proceeds through a product-like transition state, where the geometry at the emerging radical center approaches planarity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B126221.png)

![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B126239.png)

![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)